molecular formula C5H5FN2 B6612194 4-fluoro-2-methylpyrimidine CAS No. 51421-89-7

4-fluoro-2-methylpyrimidine

Cat. No. B6612194
CAS RN: 51421-89-7
M. Wt: 112.10 g/mol
InChI Key: ROESVNDKXUQIHF-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylpyrimidine is a chemical compound with the molecular formula C5H5FN2 . It has an average mass of 112.105 Da and a monoisotopic mass of 112.043678 Da .


Synthesis Analysis

The synthesis of 4-fluoro-2-methylpyrimidine and its derivatives involves diazotization of the corresponding aminopyrimidines in fluoroboric acid . The 4-fluoro-2-methylpyrimidine, its 6-methyl isomer, and 4-fluoro-2,6-di-methylpyrimidine result from treatment of appropriate trimethylpyrimidin-4-ylammonium chlorides .


Molecular Structure Analysis

The molecular structure of 4-fluoro-2-methylpyrimidine can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for further analysis .


Chemical Reactions Analysis

The chemical reactions involving 4-fluoro-2-methylpyrimidine include addition, addition-elimination, elimination-addition, and ring-opening, as well as proton-abstraction reactions followed by nucleophilic substitution . The course of the reaction depends on the nature of the pyridine rings and bases employed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-2-methylpyrimidine are influenced by the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Synthesis and Reactivity

  • 4-Fluoro-2-methylpyrimidine has been synthesized through diazotization of aminopyrimidines in fluoroboric acid and treatment of trimethylpyrimidin-4-ylammonium chlorides with potassium hydrogen difluoride. These fluoropyrimidines show significantly faster reaction rates in piperidinolyses compared to other halogenopyrimidines, suggesting their potential utility in chemical synthesis (Brown & Waring, 1974).

Chemical Transformations

  • In a study exploring the hydrogen-deuterium exchange in fluoropyrimidines, it was observed that 5-fluoro-1-methylpyrimidin-4-ones readily undergo this exchange under base catalysis, indicating a particular reactivity that could be useful in chemical research and synthesis (Kheifets, Gindin, & Moskvin, 2004).

Pharmacological Implications

  • Although information directly pertaining to 4-fluoro-2-methylpyrimidine in pharmacology is limited, related studies on fluoropyrimidines indicate their significant role in drug development and treatment strategies. For instance, fluoropyrimidine drugs, including variants like 5-fluorouracil, have extensive use in treating solid cancers, and understanding their toxicity is crucial in clinical applications (Loganayagam et al., 2013).

Industrial Applications

  • In the industrial context, derivatives of pyrimidine like 4,6-dihydroxy-2-methylpyrimidine, a precursor to 4-fluoro-2-methylpyrimidine, have applications in the production of high explosives and pharmaceuticals, highlighting the broad utility of these compounds in various sectors (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Spectroscopic and Photophysical Studies

  • Spectroscopic studies on methylpyrimidine derivatives, including 4-fluoro-2-methylpyrimidine, provide insights into their electronic transitions and molecular behavior, which are crucial for developing new materials and understanding chemical reactions at the molecular level (Bandy, Garrett, Lee, & Zwier, 1991).

Mechanism of Action

While the specific mechanism of action for 4-fluoro-2-methylpyrimidine is not explicitly mentioned in the search results, it’s known that drugs generally do not work unless they bind to a receptor . A receptor is a cellular component that the drugs bind to and produce cellular action .

Safety and Hazards

4-Fluoro-2-methylpyrimidine is classified as having acute toxicity (Category 4, Oral) and can cause skin irritation (Category 2) . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the substance only outdoors or in a well-ventilated area .

Future Directions

Fluoropyridines, including 4-fluoro-2-methylpyrimidine, have interesting and unusual physical, chemical, and biological properties, which make them a subject of interest for future research . The development of fluorinated chemicals has been steadily increasing, and high availability of the fluorinated synthetic blocks and the effective fluorinating reagents have accelerated developments in this field .

properties

IUPAC Name

4-fluoro-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROESVNDKXUQIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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